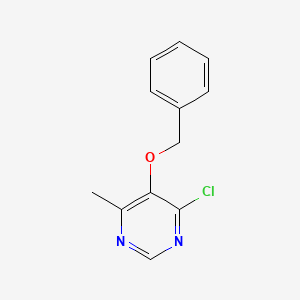
5-(Benzyloxy)-4-chloro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyrimidine ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the chloro and methyl groups can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the benzyloxy group, making it less hydrophobic.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chloro group, altering its reactivity.
6-(Benzyloxy)-4-chloro-3-methylphenol: Features a phenol ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of the benzyloxy group enhances its hydrophobicity, while the chloro and methyl groups provide sites for further functionalization.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(12(13)15-8-14-9)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
ZJTYKFRCFRHLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



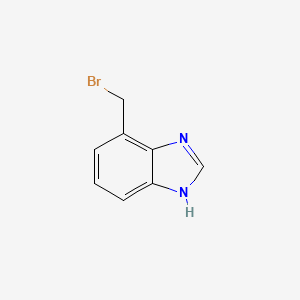

![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
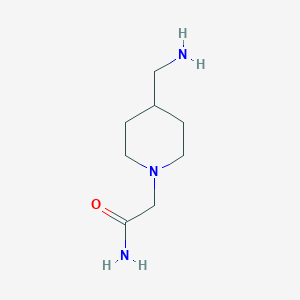

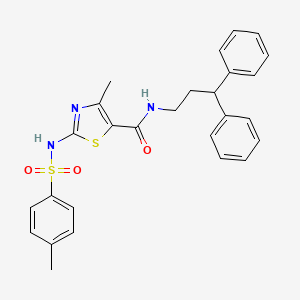
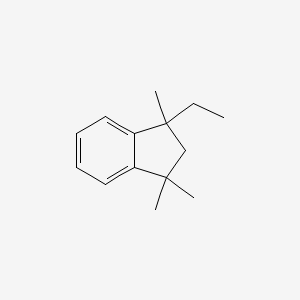
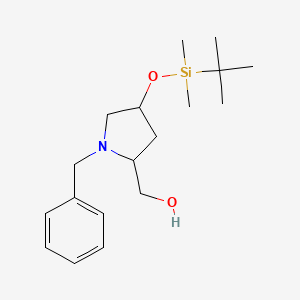
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
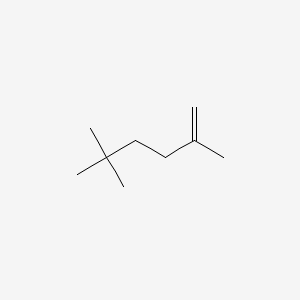
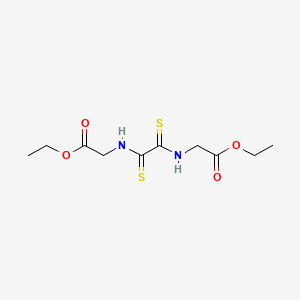
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

